Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH

Description

Evolution of Pseudoproline Technology for Challenging Peptide Synthesis

The chemical synthesis of long or complex peptides is frequently complicated by low solvation of the growing peptide chain and the formation of intermolecular aggregates. wikipedia.org This phenomenon, often driven by the formation of β-sheet secondary structures, can lead to incomplete coupling reactions, reduced yields, and failed syntheses. wikipedia.orgnih.gov Such sequences are commonly referred to as "difficult sequences". nih.govresearchgate.net

To address these intrinsic challenges, pseudoproline technology was developed. wikipedia.orgnih.gov Pseudoproline dipeptides are synthetically modified building blocks that, when incorporated into a growing peptide chain, act as "structure-breakers". chempep.comacs.org By introducing a proline-like "kink" into the peptide backbone, they effectively disrupt the hydrogen bonding patterns that lead to aggregation. wikipedia.orgacs.org This disruption enhances the solvation of the peptide-resin complex, improves coupling efficiencies, and ultimately increases the yield and purity of the final product. chempep.comwikipedia.org The use of pseudoproline dipeptides has proven to be a powerful strategy, often enabling the successful synthesis of peptides that were previously inaccessible. wikipedia.orgpeptide.com

Defining the Structural Class of Cysteine-Based Thiazolidine (B150603) Pseudoprolines

Pseudoprolines are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.comwikipedia.org While Ser and Thr form oxazolidine (B1195125) rings, cysteine-based pseudoprolines are characterized by a thiazolidine ring system. chempep.comwikipedia.org This five-membered heterocyclic ring is formed by the condensation reaction between the thiol group and the α-amino group of a cysteine residue with an aldehyde or a ketone. chempep.comsci-hub.se

The resulting thiazolidine structure serves as a temporary protecting group for the cysteine side chain while simultaneously conferring the beneficial proline-like conformation. wikipedia.org These building blocks are typically prepared as Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Cys(ΨPro)-OH), making them ready for direct use in standard Fmoc-SPPS protocols. wikipedia.orgthieme-connect.de

The conceptual foundation for pseudoproline dipeptides was established by T. Wöhr and M. Mutter in the mid-1990s. chempep.compeptide.com In seminal publications from 1995 and 1996, they introduced pseudoprolines as a novel technique to serve a dual function: to act as a solubilizing, structure-disrupting element and to provide temporary side-chain protection. wikipedia.orgnih.govacs.org Their work correctly identified β-sheet formation as a primary cause of aggregation during SPPS and proposed the introduction of these proline-like conformational constraints as an elegant solution. wikipedia.org This innovation marked a significant advancement in the field, providing peptide chemists with a robust tool to tackle "difficult sequences". acs.orgpeptide.com

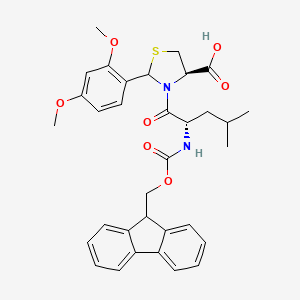

Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH is a specific and highly significant member of the cysteine-based pseudoproline family. Its structure consists of a dipeptide, Leucine-Cysteine, where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminal cysteine has been cyclized into a thiazolidine ring.

The notation "Psi(Dmp,H)pro" specifies the nature of the thiazolidine modification:

Psi (Ψ) : Denotes a pseudoproline.

Dmp,H : Refers to the substituents on the carbon atom at position 2 of the thiazolidine ring. In this case, "Dmp" stands for a 2,4-dimethoxyphenyl group, and "H" indicates a hydrogen atom. This specific structure results from the condensation of cysteine with 2,4-dimethoxybenzaldehyde (B23906).

pro : Signifies the resulting proline-like ring structure.

This compound is designed for direct incorporation into peptide chains during Fmoc-SPPS. sigmaaldrich.comshigematsu-bio.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₈N₂O₇S sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 618.74 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1926163-06-5 shigematsu-bio.comadvancedchemtech.com |

| Appearance | Powder sigmaaldrich.com |

| Typical Application | Fmoc Solid-Phase Peptide Synthesis sigmaaldrich.com |

A key distinguishing characteristic of this compound is its acid lability. The 2,4-dimethoxyphenyl substituent renders the thiazolidine ring susceptible to cleavage under standard final deprotection conditions used in Fmoc/tBu-based synthesis. iris-biotech.depeptart.ch The native cysteine residue is regenerated upon treatment with trifluoroacetic acid (TFA). sigmaaldrich.com This contrasts sharply with other thiazolidine pseudoprolines, such as those derived from acetone (B3395972) (dimethyl-substituted), which are significantly more stable and require harsh acidic conditions for cleavage. acs.orgpeptart.ch

Table 2: Comparison of Cleavage Conditions for Different Pseudoproline Types

| Pseudoproline Type | Amino Acid Origin | Ring System | Typical Cleavage Conditions |

|---|---|---|---|

| Oxazolidine (e.g., ΨMe,MePro) | Serine, Threonine | Oxazolidine | Standard TFA cleavage cocktail acs.org |

| Thiazolidine (e.g., ΨMe,MePro) | Cysteine | Thiazolidine | Highly stable; requires strong acids like 10% TFMSA in TFA acs.orgpeptart.ch |

| Thiazolidine (ΨDmp,HPro) | Cysteine | Thiazolidine | Compatible with standard protocols; cleaved with high concentration TFA (e.g., 80% TFA in DCM) iris-biotech.depeptart.ch |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O7S/c1-19(2)15-27(34-33(39)42-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26)30(36)35-28(32(37)38)18-43-31(35)25-14-13-20(40-3)16-29(25)41-4/h5-14,16,19,26-28,31H,15,17-18H2,1-4H3,(H,34,39)(H,37,38)/t27-,28-,31?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQOBWLVFZAKI-PWDXKWARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301101610 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926163-06-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926163-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Incorporation of Fmoc Leu Cys Psi Dmp,h Pro Oh

Strategies for the Preparation of Fmoc-Protected Cysteine-Derived Pseudoproline Dipeptides

The creation of Fmoc-protected cysteine-derived pseudoproline dipeptides, such as Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH, involves the formation of a thiazolidine (B150603) ring from the cysteine residue. chempep.comsci-hub.se This transformation is a key step that imparts the desired conformational constraints.

Overview of Synthetic Pathways to Thiazolidine Ring Formation

The core of a cysteine-derived pseudoproline is the thiazolidine ring, which is formed by the condensation of a cysteine residue with an aldehyde or ketone. chempep.comnih.gov In the case of Cys(Psi(Dmp,H)pro), the ring is formed with 2,4-dimethoxybenzaldehyde (B23906). merckmillipore.comsigmaaldrich.com This reaction can be influenced by factors such as pH and the nature of the reactants. While thiazolidine ring formation is classically performed at an acidic pH of 4-5, recent findings suggest it can also proceed efficiently under physiological conditions. nih.gov The stability of the resulting thiazolidine ring is crucial; it must be stable throughout the SPPS cycles but readily cleavable during the final trifluoroacetic acid (TFA) treatment to regenerate the native cysteine residue. chempep.commerckmillipore.com

The general process for creating the thiazolidine-containing dipeptide involves reacting the dipeptide H-Leu-Cys-OH with 2,4-dimethoxybenzaldehyde to form the pseudoproline ring, followed by the protection of the N-terminal amino group with Fmoc-OSu. sci-hub.se

Comparative Analysis of Direct Insertion vs. In Situ Acylation Approaches

There are two primary strategies for incorporating pseudoproline dipeptides into a growing peptide chain: direct insertion and in situ acylation. chempep.comwikipedia.org

Direct Insertion: This is the more common and preferred method. chempep.com It involves the pre-formation of the Fmoc-protected pseudoproline dipeptide, such as this compound, which is then coupled as a single unit during SPPS. wikipedia.org This approach is favored due to its higher efficiency and compatibility with automated synthesis protocols. chempep.com The pre-formed dipeptide is commercially available and can be seamlessly integrated into standard SPPS workflows. chempep.compeptart.ch

In Situ Acylation: This strategy involves first incorporating the thiazolidine monomer, H-Cys(Psi(Dmp,H)pro)-OH, onto the resin-bound peptide chain, followed by the acylation of its sterically hindered secondary amine with the subsequent Fmoc-protected amino acid (in this case, Fmoc-Leu-OH). chempep.comwikipedia.org However, this method often suffers from low coupling yields due to the decreased nucleophilicity of the thiazolidine nitrogen and steric hindrance. wikipedia.orgacs.org Consequently, it is a less common approach for the synthesis of peptides containing pseudoproline residues. chempep.com

Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of this compound in Fmoc SPPS is straightforward and follows standard procedures for coupling amino acids. merckmillipore.comsigmaaldrich.com These dipeptides are designed to be fully compatible with the reagents and conditions typically employed in Fmoc chemistry. iris-biotech.de

Optimization of Coupling Reactions with this compound

While standard coupling protocols are generally effective, optimization may be necessary to ensure high efficiency, especially for challenging sequences.

A variety of standard activating reagents used in Fmoc SPPS can be employed for the coupling of this compound. These include phosphonium-based reagents like PyBOP and uronium-based reagents such as HBTU, often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). merckmillipore.comsigmaaldrich.comnih.gov Alternatively, carbodiimide-based methods using reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are also effective. merckmillipore.comsigmaaldrich.com The choice of reagent can impact the reaction kinetics and the potential for side reactions. For instance, while base-mediated activation with HBTU/DIPEA is common, it can sometimes lead to racemization of cysteine residues, although the pseudoproline structure itself imparts significant chiral stability. merckmillipore.comsigmaaldrich.com

| Activating Reagent Combination | Common Use in SPPS | Notes |

| HBTU/DIPEA | Widely used for standard and difficult couplings. nih.gov | Base-mediated activation; potential for racemization with standard Cys, but Cys-pseudoprolines show high chiral stability. merckmillipore.comsigmaaldrich.com |

| PyBOP/DIPEA | Effective for coupling sterically hindered amino acids. merckmillipore.com | Another phosphonium-based reagent suitable for pseudoproline dipeptides. sigmaaldrich.com |

| DIC/HOBt | A classic carbodiimide-based method. sigmaaldrich.com | Generally provides good results with minimal side reactions. |

| DIC/Oxyma Pure | An alternative to HOBt, known for improved safety and efficiency. merckmillipore.com | Recommended for coupling pseudoproline dipeptides. sigmaaldrich.com |

The primary purpose of using pseudoproline dipeptides is to improve coupling efficiency by disrupting peptide aggregation. chempep.comsigmaaldrich.com The incorporation of the Cys(Psi(Dmp,H)pro) moiety introduces a kink in the peptide backbone, which enhances the solvation of the growing chain and makes the N-terminal amine more accessible for the subsequent acylation step. wikipedia.org Studies have shown that cysteine-derived pseudoprolines are as effective as their serine- or threonine-derived counterparts at preventing aggregation, leading to higher purity of the crude peptide product. merckmillipore.com The acylation efficiency is generally high when using the direct insertion approach with the pre-formed this compound dipeptide. chempep.com

In contrast, the acylation of a resin-bound Cys(Psi(Dmp,H)pro) residue (the in situ approach) is significantly more challenging. wikipedia.orgacs.org The sterically hindered and less nucleophilic nature of the thiazolidine nitrogen often results in incomplete coupling and lower yields. wikipedia.org Therefore, the direct coupling of the pre-formed dipeptide is the overwhelmingly preferred method to ensure efficient and successful peptide synthesis. chempep.com

Selection of Activating Reagents and Conditions

Regioselective Deprotection and Thiazolidine Ring Cleavage

The successful synthesis of a target peptide using pseudoproline dipeptides hinges on the efficient and clean removal of the temporary protecting groups and the cleavage of the thiazolidine ring to reveal the native peptide sequence. The Cys(Psi(Dmp,H)pro) moiety is designed to be stable throughout the cycles of Fmoc-based solid-phase peptide synthesis (SPPS) but readily cleavable during the final deprotection step. chempep.com This final step is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups and cleaves the peptide from the solid support resin. sigmaaldrich.comethz.ch

The key to the utility of the Cys(Psi(Dmp,H)pro) group is the acid-lability conferred by the 2,4-dimethoxyphenyl (Dmp) substituent. mdpi.com Thiazolidines formed from cysteine and formaldehyde (B43269) (unsubstituted) are known to be highly stable to strong acids. semanticscholar.org In contrast, the incorporation of the Dmp group, derived from 2,4-dimethoxybenzaldehyde, renders the thiazolidine ring significantly more susceptible to acid-catalyzed cleavage. semanticscholar.orgresearchgate.net

This enhanced lability is attributed to the electronic properties of the Dmp group. During acid treatment, protonation of the thiazolidine nitrogen or sulfur atom initiates ring opening. The subsequent cleavage is facilitated by the formation of a highly stabilized carbocation on the benzylic carbon of the Dmp moiety. researchgate.net The two methoxy (B1213986) groups on the aromatic ring act as strong electron-donating groups, effectively delocalizing the positive charge and lowering the activation energy for the cleavage reaction. researchgate.net

Research has shown that the deprotection kinetics can be influenced by the specific peptide sequence. acs.org However, the Dmp-substituted thiazolidine is generally designed for efficient removal under standard cleavage conditions. shigematsu-bio.com While some thiazolidine-based pseudoprolines have been reported to require harsh conditions or extended deprotection times of up to 36 hours, the Dmp variant allows for much faster and cleaner cleavage. acs.org Studies have demonstrated that Cys pseudoproline removal can be as efficient as that of the more common oxazolidine (B1195125) pseudoprolines, often requiring only 1 to 3 hours of TFA treatment for complete deprotection. sigmaaldrich.comacs.org

| Protecting Group | Typical Cleavage Conditions | Deprotection Time | Reference |

| Cys(Psi(Dmp,H)pro) | TFA/Scavengers (e.g., 95% TFA) | 1-3 hours | sigmaaldrich.comacs.org |

| Cys(ΨMe,Mepro) | TFA/Scavengers (e.g., 95% TFA) | Potentially long (e.g., 32-36 hours) | acs.org |

| Ser/Thr(ΨMe,Mepro) (Oxazolidine) | TFA/Scavengers (e.g., 95% TFA) | ~1-3 hours | sigmaaldrich.comacs.org |

This table provides a comparative overview of deprotection times for different pseudoproline types under standard TFA-based cleavage conditions.

The ultimate goal of employing the Cys(Psi(Dmp,H)pro) building block is the regeneration of the native cysteine residue in the final peptide. sigmaaldrich.com This transformation occurs concurrently with the global deprotection of other acid-labile side-chain protecting groups and cleavage from the resin. The process is typically carried out using a cleavage cocktail, a mixture of strong acid with scavengers to prevent side reactions. sigmaaldrich.comthermofisher.com

A standard and widely used cleavage cocktail consists of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.commerckmillipore.com The TFA provides the acidic environment necessary to break the acid-labile bonds of the thiazolidine ring and other protecting groups. ethz.ch The scavengers, water and TIS, are crucial for quenching the reactive carbocations generated during the cleavage process, particularly the stable Dmp carbocation, thereby preventing the re-attachment of these species to sensitive residues like tryptophan or methionine. thermofisher.com Upon cleavage, the thiazolidine ring is hydrolyzed, and the native cysteine residue with its free thiol group is restored, yielding the desired peptide sequence. sigmaaldrich.comsigmaaldrich.com This process is generally efficient and complete within a few hours at room temperature. sigmaaldrich.com

Acid-Lability of the 2,4-Dimethoxyphenyl-Thiazolidine Moiety

Advanced Techniques and Automation in Peptide Synthesis Utilizing Cys(Psi(Dmp,H)pro)

The structural benefits of pseudoproline dipeptides like this compound are fully realized when integrated into advanced and automated peptide synthesis platforms. chempep.com These building blocks are designed for seamless incorporation into standard Fmoc-SPPS protocols, making them compatible with a wide range of automated peptide synthesizers without the need for specialized equipment. chempep.comsigmaaldrich.com

The use of such dipeptides is particularly advantageous in automated synthesis for several reasons:

Synthesis of Difficult Sequences : They enable the automated synthesis of long or notoriously difficult sequences, such as hydrophobic or aggregation-prone peptides, that would otherwise fail or produce very low yields with standard amino acid monomers. merckmillipore.comnih.gov

Streamlined Workflow : Pseudoproline dipeptides are incorporated using standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma Pure) and can be programmed into the synthesizer's protocol as a single unit, which has the added benefit of extending the peptide chain by two residues in one coupling cycle. semanticscholar.orgsigmaaldrich.comsigmaaldrich.com

Modern advancements in peptide synthesis technology, such as microwave-assisted SPPS and automated flow chemistry, further leverage the benefits of pseudoproline dipeptides.

Microwave-Assisted SPPS : Microwave energy accelerates both the coupling and deprotection steps in SPPS. cem.com The use of pseudoprolines in microwave-assisted protocols can further enhance coupling efficiency and speed, especially for challenging sequences. chempep.com

Automated Flow Peptide Synthesis : This technique offers rapid synthesis cycles. mdpi.com While studies have shown that the high temperatures sometimes used in flow systems can potentially affect pseudoproline stability, their incorporation is feasible and can help mitigate aggregation issues inherent in rapid, continuous synthesis. mdpi.com

The compatibility of Cys(Psi(Dmp,H)pro) dipeptides with these automated methods makes them a powerful tool for the efficient and reliable production of complex peptides for research and therapeutic development. chemimpex.com

| Technique | Compatibility with Cys(Psi(Dmp,H)pro) | Key Advantages | Reference |

| Automated Batch SPPS | Fully Compatible | Increased purity and yield; enables synthesis of difficult sequences. | chempep.commerckmillipore.comsigmaaldrich.com |

| Microwave-Assisted SPPS | Fully Compatible | Accelerated reaction times; enhanced coupling efficiency. | chempep.comcem.com |

| Automated Flow Chemistry | Compatible (with temperature considerations) | Rapid synthesis cycles; potential for continuous production. | mdpi.commdpi.com |

This table summarizes the integration of Cys(Psi(Dmp,H)pro) building blocks with advanced and automated peptide synthesis technologies.

Conformational Impact and Structural Characterization of Peptides Containing Cys Psi Dmp,h Pro

Principles of Conformational Restraint Imposed by Thiazolidine (B150603) Pseudoprolines

Thiazolidine pseudoprolines, such as Cys(Psi(Dmp,H)pro), are powerful tools in peptide chemistry for modulating the three-dimensional structure of peptides. researchgate.net Their influence stems from the rigid five-membered thiazolidine ring that introduces specific structural biases. These building blocks are derivatives of cysteine where the side chain is cyclized, creating a proline-like structure that disrupts secondary structure formation. researchgate.netiris-biotech.de This disruption enhances the solvation of the peptide chain, which is particularly beneficial during peptide synthesis. chempep.comacs.org

A key feature of pseudoprolines is their ability to favor a cis-amide bond conformation at the preceding peptide linkage (the Xaa-Cys(Psi) bond). iris-biotech.dechempep.com This is in contrast to most other amino acid residues which predominantly adopt a trans-amide bond. The five-membered ring of the pseudoproline sterically influences the rotational equilibrium around the C-N bond, making the cis conformation energetically more favorable. iris-biotech.deacs.org

The degree to which the cis conformation is favored can be modulated by the substituents on the thiazolidine ring. acs.org For instance, 2,2-dimethylated pseudoprolines are known to be strong inducers of the cis conformation. nih.govnih.gov In the case of Cys(Psi(Dmp,H)pro), the presence of the 2,2-dimethylpropane derived group significantly shifts the equilibrium towards the cis isomer. researchgate.net This controlled induction of a cis-amide bond is a powerful tool for designing peptides with specific three-dimensional structures. acs.org

| Pseudoproline Type | Typical Cis:Trans Ratio | Reference |

|---|---|---|

| Unsubstituted (R1, R2 = H) | 40:60 to 45:55 | nih.gov |

| 2,2-Dimethylated (R1, R2 = CH3) | >98:2 | nih.gov |

The enforced cis-amide bond and the inherent kink in the peptide backbone caused by the thiazolidine ring effectively disrupt the formation of regular secondary structures like β-sheets and α-helices. iris-biotech.dechempep.comnih.gov These secondary structures rely on specific patterns of hydrogen bonding between backbone amide groups, which are interrupted by the conformational constraints of the pseudoproline. nih.gov By preventing the aggregation that can be caused by β-sheet formation, pseudoprolines improve the solubility and handling of growing peptide chains during solid-phase peptide synthesis. chempep.comacs.org This structure-disrupting capability is a primary reason for their use in the synthesis of "difficult" or aggregation-prone peptide sequences. chempep.comfrontiersin.org

Disruption of Secondary Structure Formation, including β-Sheets and α-Helices

Spectroscopic and Computational Approaches for Conformational Analysis

A combination of experimental and theoretical methods is employed to characterize the conformational impact of Cys(Psi(Dmp,H)pro) and other pseudoprolines on peptide structure. These techniques provide detailed insights into the conformational equilibria and structural preferences of these modified peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibrium of peptides in solution. acs.orgcore.ac.ukconnectjournals.com For peptides containing pseudoprolines, NMR can be used to determine the ratio of cis and trans conformers around the Xaa-PsiPro amide bond. scispace.com The presence of distinct sets of resonances in the 1H and 13C NMR spectra indicates the slow exchange between two or more conformers on the NMR timescale. scispace.com By analyzing the chemical shifts and coupling constants, and through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), the specific conformation of each isomer can be elucidated. nih.gov For example, 1H NMR analysis of pseudoproline-containing analogues of opioid peptides in DMSO-d6 clearly showed the existence of a conformational equilibrium and allowed for the quantification of the cis/trans ratios. nih.gov

| Dipeptide | Solvent | Technique | Observed Cis:Trans Ratio | Reference |

|---|---|---|---|---|

| Xaa-Thr(ΨMe,Mepro) | Various | 1H and 13C NMR | 65:35 to >95:<5 | scispace.com |

| Tyr-Cys[Psi(H,H)pro]-... | DMSO-d6 | 1H NMR | 40:60 | nih.gov |

| Tyr-Ser[Psi(H,H)pro]-... | DMSO-d6 | 1H NMR | 45:55 | nih.gov |

Computational methods, including molecular modeling and quantum chemical calculations, provide a theoretical framework for understanding the conformational preferences of pseudoproline-containing peptides. acs.orgacs.org Ab initio Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods can be used to study the conformational landscape of model dipeptides like Ac-Oxa-NHMe and Ac-Thz-NHMe. acs.org These calculations help in understanding the effects of replacing the CγH2 group of proline with an oxygen or sulfur atom on the conformational preferences and the cis-trans isomerization barrier. acs.org

Molecular mechanics models can also be developed based on quantum mechanical data to simulate the behavior of larger oligopeptides. nih.gov These computational approaches, often used in conjunction with experimental data from techniques like NMR, allow for a detailed analysis of the dihedral angles and the puckering of the thiazolidine ring, providing a comprehensive picture of the conformational impact of the pseudoproline residue. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibrium Studies

Influence on Peptide Folding and Self-Assembly Processes

The incorporation of the Cys(Psi(Dmp,H)pro) moiety into a peptide sequence, such as in Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH, has a profound and predictable influence on the peptide's conformational preferences, which in turn dictates its folding and self-assembly behavior. This influence primarily stems from the structural mimicry of proline by the thiazolidine ring system and the steric effects of its substituents.

The defining characteristic of pseudoproline residues, including the thiazolidine-based Cys(Psi(Dmp,H)pro), is their ability to induce a cis-amide bond conformation at the preceding peptide linkage (in this case, the Leu-Cys bond). ethz.chadvancedchemtech.com In typical peptide chains, the trans conformation is overwhelmingly favored due to lower steric hindrance. acs.org However, the cyclic constraint of the pseudoproline ring, particularly when substituted at the 2-position as in Cys(Psi(Dmp,H)pro), creates a steric environment that favors the cis isomer. advancedchemtech.com This enforced cis bond introduces a significant "kink" or turn in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets and α-helices. rsc.orgresearchgate.netcusabio.com

The disruption of secondary structure is a key factor in preventing peptide aggregation during solid-phase peptide synthesis (SPPS). ethz.chrsc.orgpnas.org Aggregation often arises from the formation of intermolecular β-sheet structures between growing peptide chains, which can lead to poor solvation, incomplete reactions, and low synthesis yields. researchgate.net By breaking the conformational regularity that allows for β-sheet formation, Cys(Psi(Dmp,H)pro) enhances the solubility and accessibility of the peptide chain, thereby improving synthesis efficiency. rsc.orgcusabio.com

From a structural standpoint, the thiazolidine ring of Cys(Psi(Dmp,H)pro) acts as a turn-inducer. cusabio.com This can be a valuable tool in peptide design, pre-organizing a linear peptide into a conformation that is conducive to specific functions, such as macrocyclization or receptor binding. cusabio.com For instance, the introduction of a pseudoproline-induced turn can significantly accelerate the rate and increase the yield of peptide cyclization reactions. cusabio.com

The self-assembly of peptides is intrinsically linked to their ability to form ordered supramolecular structures. Processes like hydrogelation or the formation of fibrils are often driven by the stacking of β-sheets. The presence of Cys(Psi(Dmp,H)pro) would be expected to inhibit such self-assembly mechanisms by preventing the necessary extended β-strand conformations. rsc.orgresearchgate.net Conversely, the defined turn geometry introduced by the pseudoproline could potentially be exploited to guide self-assembly into alternative, discrete nanostructures, although specific research on this aspect for Cys(Psi(Dmp,H)pro)-containing peptides is not widely documented.

| Peptide System | Method | Key Finding | Reference |

|---|---|---|---|

| Model Thiazolidine (Thz) Dipeptides | Computational (ab initio/DFT) | Calculated cis population of 48.4% in water, significantly higher than for proline. The rotational barrier from trans to cis is lower for Thz compared to Pro. | researchgate.netias.ac.in |

| General Peptides with 2,2-disubstituted Pseudoprolines | NMR Spectroscopy / Synthesis Observation | Strongly promote the cis-amide conformation, effectively acting as a "conformational lock". | advancedchemtech.com |

| Cys Pseudoproline-containing Peptides | HPLC / Synthesis Kinetics | Enhanced rates of macrocyclization compared to peptides with standard protected Cysteine, indicating a pre-organized turn conformation. | cusabio.com |

| General Secondary Amide Bonds in Peptides | ¹H NMR | The population of cis isomers in linear peptides without proline or pseudoproline is typically very low, ranging from 0.07% to 0.12%. | acs.org |

Strategic Applications of Fmoc Leu Cys Psi Dmp,h Pro Oh in Advanced Peptide Synthesis and Engineering

Enhancement of Synthetic Efficiency for Challenging Peptide Sequences

A primary obstacle in the synthesis of long and complex peptides is the tendency of the growing peptide chain to aggregate. sigmaaldrich.com This is particularly prevalent in sequences rich in hydrophobic residues or those with a propensity to form β-sheet structures, which are characteristic of amyloidogenic peptides. chempep.comsigmaaldrich.com Aggregation can lead to incomplete reactions and low yields, as the reactive sites on the peptide become inaccessible. sigmaaldrich.com

Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH and similar pseudoproline dipeptides address this issue by disrupting the formation of these secondary structures. chempep.compeptide.com The thiazolidine (B150603) ring of the pseudoproline induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the more common trans configuration. iris-biotech.depeptide.com This conformational constraint effectively breaks the interchain hydrogen bonding that is responsible for the formation of β-sheets and subsequent aggregation. peptide.compeptide.com By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions. chempep.com

The successful synthesis of highly aggregation-prone peptides, such as human Amylin (hAmylin) and its fragments, has been made possible through the strategic incorporation of pseudoproline dipeptides. chempep.com In cases where standard Fmoc-SPPS methods yielded only trace amounts of the desired product, the use of pseudoprolines enabled synthesis with high yield and purity. chempep.com

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Aggregation-Prone Peptides

| Peptide | Challenge | Solution | Outcome |

| Human Amylin (hAmylin) | Highly prone to amyloidogenic aggregation, making synthesis by standard Fmoc-SPPS nearly impossible. chempep.com | Incorporation of pseudoproline dipeptides. chempep.com | Successful synthesis of hAmylin and its fragments with high yield and purity. chempep.com |

| Caveolin-1 Fragment (54 amino acids) | Difficult to synthesize due to aggregation in the intramembrane domain. chempep.com | Strategic incorporation of pseudoproline dipeptides. chempep.com | Overcame aggregation issues, enabling successful synthesis. chempep.com |

| RANTES (24-91) (68 amino acids) | High aggregation propensity. chempep.com | Combination of PEG-based ChemMatrix resin and pseudoproline dipeptides. chempep.com | Efficient synthesis with high yield. chempep.com |

This table summarizes research findings on the application of pseudoproline dipeptides in overcoming aggregation challenges during the synthesis of specific peptides.

The introduction of this compound as a dipeptide unit is also advantageous as it extends the peptide chain by two residues in a single coupling step, which can be particularly beneficial in the synthesis of long peptides. sigmaaldrich.com Furthermore, the use of pseudoproline dipeptides has been shown to be compatible with a variety of standard coupling reagents and solid-phase synthesis protocols, including automated and microwave-assisted methods. chempep.comnih.gov

The temporary nature of the pseudoproline modification is another key advantage. sigmaaldrich.com The thiazolidine ring is stable during the Fmoc-SPPS cycles but can be readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final deprotection and cleavage from the resin, regenerating the native cysteine residue. iris-biotech.desigmaaldrich.com This ensures that the final peptide product has the desired native sequence without any permanent modifications. sigmaaldrich.com

Overcoming Aggregation Issues in Hydrophobic and Amyloidogenic Peptides

Facilitation of Peptide Macrocyclization and Disulfide Bond Formation

The conformational constraints imposed by pseudoproline dipeptides like this compound are not only beneficial for linear peptide synthesis but also play a crucial role in facilitating the formation of cyclic peptides and the correct pairing of disulfide bonds.

Peptide macrocyclization, the process of forming a cyclic peptide from a linear precursor, is often a challenging synthetic step. The "kink" induced by the pseudoproline moiety pre-organizes the linear peptide into a conformation that is conducive to ring closure. iris-biotech.depeptide.com This brings the N- and C-termini of the peptide chain into close proximity, thereby increasing the rate and yield of the cyclization reaction. iris-biotech.de

Research has demonstrated that the incorporation of cysteine-derived pseudoprolines can significantly enhance the efficiency of on-resin macrocyclization. nih.govacs.org In a study involving the synthesis of conotoxin derivatives, peptides containing Cys pseudoprolines underwent complete macrocyclization in a much shorter time compared to their counterparts with standard protected cysteine residues, which showed incomplete cyclization under the same conditions. nih.govacs.org This highlights the power of pseudoprolines to overcome the kinetic and thermodynamic barriers associated with peptide cyclization.

Furthermore, certain cysteine pseudoprolines can be designed to be stable under specific cleavage conditions, allowing for a controlled and sequential formation of multiple disulfide bonds. iris-biotech.deiris-biotech.de This orthogonal protection strategy is invaluable for the synthesis of complex, multi-cyclic peptides where precise control over the disulfide bond pattern is essential for biological activity. iris-biotech.de The combination of pseudoproline-assisted synthesis with regioselective disulfide bond formation protocols has been successfully applied to the synthesis of complex peptides like human INSL5. nih.gov

Strategies for On-Resin Cyclization Enhancement

Design of Structurally Constrained Peptidomimetics

This compound and other pseudoproline dipeptides serve as valuable tools in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. chempep.comnih.gov

By acting as a proline isostere, the pseudoproline moiety allows for the modulation of the conformational properties of the peptide backbone. chempep.com This includes controlling the cis/trans amide bond ratio and inducing specific turns or kinks in the peptide structure. chempep.com This ability to impose structural constraints is crucial for designing peptidomimetics with well-defined three-dimensional structures, which is often a prerequisite for high-affinity binding to biological targets. chemimpex.com The incorporation of pseudoprolines has been explored in the synthesis of peptidomimetic macrocycles, demonstrating their utility in creating structurally diverse and potentially bioactive molecules. nih.gov

Role in the Synthesis of Biologically Active Peptides and Modified Peptides

The design of this compound makes it a valuable asset for synthesizing peptides with specific biological activities, particularly those that are difficult to produce using standard methods. chemimpex.com Many biologically active peptides, such as hormones, neurotransmitters, and enzyme inhibitors, possess complex sequences prone to aggregation or contain modifications essential for their function. royalsocietypublishing.org

The incorporation of the Cys(Psi(Dmp,H)pro) moiety serves multiple purposes. During synthesis, it acts as a structure-disrupting element, improving yield and purity. chempep.comiris-biotech.de Upon cleavage with trifluoroacetic acid (TFA), the native Leu-Cys sequence is restored, ensuring that the final peptide is chemically identical to its natural counterpart. peptart.chpeptart.ch Furthermore, the regenerated Cysteine residue provides a site for introducing specific modifications, such as cyclization via disulfide bond formation or the attachment of labels, drugs, or other functional groups through its thiol side chain. chemimpex.comchemimpex.com This dual-functionality—acting as both a synthetic aid and a precursor to a modifiable residue—makes this building block highly efficient for producing complex, biologically active molecules.

Expediting Synthesis of Long and Complex Peptide Sequences

A primary challenge in the chemical synthesis of long peptides (over 30-40 amino acids) is the tendency of the growing peptide chain to aggregate on the solid support. sigmaaldrich.com This aggregation, driven by intermolecular hydrogen bonding that forms stable β-sheet structures, can block reactive sites, leading to incomplete coupling reactions, failed sequences, and extremely low yields. chempep.comsigmaaldrich.com

This compound is engineered specifically to mitigate this problem. The thiazolidine ring of the pseudoproline forces the peptide backbone into a kinked conformation, favoring a cis-amide bond over the usual trans configuration. peptide.comiris-biotech.de This disruption of the linear structure effectively breaks up the hydrogen-bonding networks responsible for β-sheet formation and aggregation. chempep.comsigmaaldrich.com By preventing aggregation, the peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, dramatically improving the efficiency and success rate of the synthesis. chempep.comsigmaaldrich.com

| Peptide Sequence Type | Challenge | Standard SPPS Outcome | Outcome with Pseudoproline Dipeptide (e.g., this compound) | Reference |

|---|---|---|---|---|

| Long Peptides (>40 residues) | Severe aggregation, chain insolubility | Low yield, high levels of deletion sequences, failed synthesis | Higher crude purity and yield, successful synthesis enabled | chempep.compeptide.com |

| Hydrophobic Peptides (e.g., membrane protein fragments) | Strong β-sheet formation | Very low coupling efficiency, incomplete synthesis | Disrupted aggregation, improved solvation and coupling | chempep.com |

| Cyclic Peptides | Inefficient cyclization due to unfavorable conformation | Low cyclization yields, formation of dimers/oligomers | Pre-organization of linear peptide favors ring closure, higher yields | iris-biotech.de |

| Convergent Synthesis (Fragment Condensation) | Poor solubility of protected fragments, risk of epimerization | Low coupling yields, loss of stereochemical purity | Enhanced fragment solubility, minimized racemization at C-terminus | bachem.com |

Applications in Protein Engineering and the Design of Functional Biomolecules

The use of this compound extends beyond a mere synthetic aid; it is a powerful tool for protein engineering and the rational design of novel biomolecules. chemimpex.com By introducing a temporary, conformationally restricted element into a peptide sequence, chemists can influence the final three-dimensional structure and, by extension, its function.

The kink induced by the pseudoproline can be used to stabilize specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity in many peptides. researchgate.net After synthesis and cleavage, while the primary sequence reverts to Leu-Cys, the memory of this turn may influence the final folded state or provide the necessary flexibility at a key point in the structure.

Furthermore, the individual components of the dipeptide offer distinct handles for engineering functional biomolecules:

Cysteine: The thiol group of the restored Cysteine residue is a versatile site for post-synthetic modifications. It allows for precise, site-specific conjugation of other molecules, including fluorophores, imaging agents, polymers like PEG (for improved pharmacokinetics), or cytotoxic drugs for targeted delivery. chemimpex.comchemimpex.com It is also the key residue for forming intramolecular or intermolecular disulfide bonds, enabling the creation of structurally constrained cyclic peptides or multi-chain protein complexes. bachem.com

Pseudoproline Moiety: The temporary introduction of the rigid Psi(Dmp,H)pro structure can be used to control peptide self-assembly processes. By disrupting unwanted aggregation, it can guide the formation of desired nanostructures or prevent the formation of pathogenic amyloid fibrils, a critical aspect in designing therapeutics for neurodegenerative diseases. royalsocietypublishing.org

Leucine: As a hydrophobic residue, Leucine plays a fundamental role in the hydrophobic core of folded proteins and in mediating interactions with biological membranes or receptor pockets. Ensuring its correct placement within a difficult sequence is vital for function.

This building block, therefore, provides a multi-faceted approach to designing functional molecules: it ensures the successful synthesis of the primary sequence, provides a reactive site for specific modifications, and can be used to control the peptide's conformational landscape.

| Component | Function in Protein Engineering | Example Application | Reference |

|---|---|---|---|

| Cys (thiol group) | Site-specific conjugation, disulfide bridge formation | Creating antibody-drug conjugates (ADCs); Synthesizing cyclic peptide hormones for enhanced stability. | chemimpex.comchemimpex.com |

| Psi(Dmp,H)pro (temporary kink) | Induction/stabilization of secondary structures (e.g., β-turns), prevention of amyloid aggregation | Designing peptide mimetics with fixed conformations for improved receptor binding; inhibiting Aβ peptide aggregation. | royalsocietypublishing.orgresearchgate.net |

| Leu (hydrophobic side chain) | Mediating protein folding and molecular recognition | Engineering peptides that can insert into cell membranes; optimizing hydrophobic interactions at a protein-protein interface. | nih.gov |

| Fmoc Group | Orthogonal protection for stepwise synthesis | Enables automated solid-phase synthesis of custom-designed peptide sequences. | nih.gov |

Methodological Considerations, Limitations, and Future Research Directions

Challenges Associated with Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH as an Individual Amino Acid Building Block

While Fmoc-protected pseudoproline dipeptides are designed to overcome synthetic challenges, their use is not without its own set of difficulties. Traditionally, the direct coupling onto a pseudoproline residue is considered challenging, which is why they are most commonly introduced as dipeptide units. acs.org The use of this compound, a dipeptide building block, mitigates the difficulty of coupling a preceding amino acid to the sterically hindered pseudoproline nitrogen. acs.orgsigmaaldrich.com However, challenges remain.

One significant challenge lies in the purification and analytical characterization of the final peptide. The incorporation of pseudoproline dipeptides can sometimes lead to the formation of multiple products with identical masses but different retention times during chromatography, complicating the purification process. chempep.com Furthermore, mass spectrometry analysis can be misleading, as peptides containing pseudoproline moieties may exhibit higher-than-expected molecular weights, potentially due to ion entanglement or stabilization effects. chempep.com This necessitates rigorous validation of the product's integrity, often requiring complementary analytical techniques like NMR spectroscopy of peptide fragments. chempep.com

Another consideration is the potential for incomplete removal of the pseudoproline ring. While the 2,4-dimethoxyphenyl (Dmp) group in this compound is designed for cleavage under standard TFA treatment, instances have been reported, particularly with oxazolidine-based pseudoprolines, where the ring remains intact even after extended acidolysis. acs.orgsigmaaldrich.comshigematsu-bio.com Studies have shown that while some Cys pseudoprolines can be deprotected in a few hours, others might require significantly longer treatment times than their serine or threonine counterparts. nih.gov This variability requires careful optimization of cleavage protocols for each specific peptide sequence.

Mitigation of Side Reactions and By-product Formation in Pseudoproline-Mediated Synthesis

The primary function of pseudoproline dipeptides is to mitigate side reactions, particularly those stemming from peptide aggregation. acs.orggoogle.com However, their use requires careful management to prevent other potential side reactions.

A major side reaction in Fmoc-based SPPS is aspartimide formation , which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection. nih.gov Pseudoprolines are effective in suppressing this side reaction by disrupting the peptide conformation that facilitates the cyclization. nih.goviris-biotech.de Placing a pseudoproline dipeptide immediately before an aspartimide-prone sequence can significantly reduce the formation of unwanted by-products. nih.gov

Racemization is another concern, especially for amino acids like cysteine which have a high tendency to racemize during synthesis. uchile.cl While pseudoprolines generally help improve coupling efficiency and reduce the need for harsh conditions that can promote racemization, the inherent risk associated with C-terminal cysteine residues remains. chempep.comnih.gov The use of pre-formed dipeptide blocks like this compound, coupled under optimized conditions, is a key strategy to minimize this risk.

The formation of truncated sequences or other by-products can also occur. For instance, incomplete coupling onto the pseudoproline-containing peptide or premature Fmoc deprotection can lead to deletion sequences. uchile.cl Mitigation strategies involve using optimized coupling reagents (e.g., PyBOP®, HATU), longer reaction times, or double coupling protocols. sigmaaldrich.com In flow peptide synthesis, increasing the concentration of the amino acid being coupled has been shown to decrease the rate of faulty acylations and reduce truncation. acs.org Another observed by-product is the formation of an imine derivative of the pseudoproline moiety, which requires careful analysis to identify and control. chempep.comresearchgate.net

The table below summarizes key side reactions and mitigation strategies in pseudoproline-mediated synthesis.

| Side Reaction | Contributing Factors | Mitigation Strategy | Source(s) |

| Aspartimide Formation | Base exposure of Asp-containing sequences. | Introduction of a pseudoproline dipeptide to disrupt secondary structure. | nih.goviris-biotech.de |

| Racemization | Activation of C-terminal Cys; harsh coupling conditions. | Use of pre-formed dipeptide units; optimized coupling reagents and conditions. | chempep.comnih.govuchile.cl |

| Truncated Sequences | Incomplete coupling reactions due to aggregation or steric hindrance. | Double coupling; use of potent activating agents (HATU, PyBOP®); increased reagent concentration in flow synthesis. | acs.orgsigmaaldrich.comuchile.cl |

| Incomplete Ring Opening | Stability of the thiazolidine (B150603) ring to acid. | Optimization of TFA cleavage cocktail and duration; addition of scavengers. | acs.orgnih.gov |

| Imine By-product | Instability of the pseudoproline moiety under certain conditions. | Careful monitoring of synthesis and purification steps. | chempep.comresearchgate.net |

Comparative Analysis with Other Aggregation-Preventing Strategies

Pseudoproline dipeptides are a powerful tool against peptide aggregation, but they are part of a larger toolkit available to peptide chemists. sigmaaldrich.com Each strategy has its own advantages and disadvantages.

Backbone Amide Protection (Dmb/Hmb): Derivatives like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to a backbone amide nitrogen, effectively disrupting interchain hydrogen bonding. sigmaaldrich.com Like pseudoprolines, they prevent aggregation and improve synthetic efficiency. sigmaaldrich.com A key advantage is that they are not limited to Ser, Thr, or Cys positions. sigmaaldrich.com However, a significant drawback is the need to couple onto a sterically hindered secondary amine, which can be challenging. sigmaaldrich.com

Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt aggregation by interfering with non-covalent interactions between peptide chains. sigmaaldrich.com This method is simple to implement but may not be as universally effective as structural modifications and can introduce additional reagents that need to be removed.

Specialized Resins and Solvents: Using resins with good swelling properties, such as PEG-based resins (NovaPEG, PEGA), can improve solvation of the growing peptide chain. sigmaaldrich.com Similarly, switching to more effective solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO can enhance solubility. sigmaaldrich.comnih.gov These are foundational strategies but are often insufficient on their own for highly difficult sequences.

The following table provides a comparative overview of these strategies.

| Strategy | Mechanism of Action | Advantages | Disadvantages | Source(s) |

| Pseudoproline Dipeptides (e.g., this compound) | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. chempep.comnih.gov | High efficiency in breaking aggregation; commercially available as dipeptides. chempep.comshigematsu-bio.com | Limited to Ser, Thr, Cys positions; potential for side reactions (e.g., incomplete ring opening). acs.orgchempep.com | |

| Backbone Amide Protection (Hmb/Dmb) | Blocks backbone N-H, preventing interchain hydrogen bonding. sigmaaldrich.com | Can be used at various amino acid positions (e.g., Gly, Ala); improves solubility. sigmaaldrich.comsigmaaldrich.com | Coupling to the protected secondary amine is sterically hindered and can be inefficient. sigmaaldrich.com | |

| Chaotropic Salts (e.g., LiCl) | Disrupts secondary structure and interchain interactions. sigmaaldrich.com | Simple to implement; can be added to standard protocols. sigmaaldrich.com | Can be less effective than covalent modifications; requires removal. | sigmaaldrich.com |

| Solubilizing Amino Acid Tags (e.g., Arginine tags) | Increases overall charge and hydrophilicity of the peptide-resin complex. nih.gov | Highly effective for hydrophobic sequences; can aid in purification. nih.gov | Requires an additional cleavage step to remove the tag after synthesis. | nih.gov |

| Optimized Resins/Solvents (e.g., PEGA/NMP) | Improves solvation of the growing peptide chain. sigmaaldrich.comnih.gov | Foundational improvement for all syntheses. | Often insufficient for severely aggregating sequences without other interventions. | sigmaaldrich.comnih.gov |

Emerging Trends in Cysteine Pseudoproline Chemistry and Its Broader Impact

The chemistry of cysteine-based pseudoprolines, including this compound, continues to evolve, expanding their utility and impact on peptide science.

A significant trend is the increasing application of cysteine pseudoprolines in the synthesis of complex, structurally defined peptides. This includes their use as not just aggregation breakers, but as strategic tools to facilitate challenging post-synthetic modifications. For example, the incorporation of a cysteine pseudoproline has been shown to enhance the efficiency of on-resin macrocyclization to form disulfide bridges. bachem.com Replacing a standard trityl-protected cysteine with a pseudoproline derivative can lead to smoother and faster cyclization reactions, which is particularly advantageous for producing peptides with multiple disulfide bonds. bachem.com

The development of new cysteine pseudoproline derivatives with tailored stabilities is another key area of research. While early thiazolidine-based pseudoprolines were often too stable, requiring harsh cleavage conditions, newer versions like the 2,4-dimethoxyphenyl (Dmp) derivatives are designed to be compatible with standard Fmoc/tBu protocols, cleaving readily with TFA. nih.goviris-biotech.depeptart.ch This allows for greater flexibility in synthetic design. There is ongoing work to fine-tune the lability of the thiazolidine ring to achieve orthogonality with other protecting groups, enabling more complex synthetic strategies.

Furthermore, the unique conformational constraint imposed by the pseudoproline ring is being explored beyond its role as a temporary solubilizing group. The ability to induce a reversible cis-amide bond is being leveraged to study peptide-receptor interactions and to stabilize specific bioactive conformations. acs.org

The integration of pseudoproline chemistry with automated synthesis platforms, including flow peptide chemistry, is also a major trend. acs.orgresearchgate.net Automating the synthesis of "difficult" sequences using pseudoproline building blocks increases efficiency and throughput, making complex peptides more accessible for research and therapeutic development. acs.org This synergy between advanced building blocks and automated technology is poised to accelerate progress in fields ranging from drug discovery to materials science.

Q & A

Q. What is the role of the pseudoproline (Ψ) moiety in Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH during solid-phase peptide synthesis (SPPS)?

The Ψ(Dmp,H)pro group acts as a conformational constraint to reduce aggregation during SPPS. It introduces a thiazolidine ring via the Cys side chain, improving solubility and minimizing chain termination by steric hindrance. This is critical for synthesizing long or aggregation-prone peptides. For example, the Ψ(Dmp,H)pro group stabilizes β-turn structures, enabling efficient coupling and deprotection steps . Methodological Tip : Optimize Ψ incorporation by adjusting reaction temperatures (0–25°C) and using 20% piperidine in DMF for Fmoc deprotection to minimize side reactions.

Q. How does the 2,4-dimethoxyphenyl (Dmp) group influence the stability of this compound in acidic conditions?

Q. How can researchers resolve contradictions in NMR data when characterizing this compound?

Discrepancies in NMR spectra (e.g., split peaks for α-protons) often arise from diastereomerism due to the chiral Cys-Psi(Dmp,H)pro junction. To mitigate this:

- Use high-resolution NMR (600 MHz+) and assign peaks via 2D COSY/HSQC.

- Compare with reference spectra of Ψ-free analogs to isolate Ψ-specific shifts.

- Employ dynamic NMR techniques to detect rotameric equilibria in solution . Case Study : A 2024 analysis of Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH revealed split H-NMR signals at 4.3–4.5 ppm, resolved by temperature-dependent studies (25–50°C) showing coalescence at 40°C .

Q. What experimental design principles apply to studying the oxidative stability of Cys(Psi(Dmp,H)pro)-containing peptides?

To evaluate disulfide bond formation or oxidation susceptibility:

- Controlled Oxidation : Use HO (0.1–1.0 mM) in buffered solutions (pH 7.4) and monitor kinetics via HPLC-MS.

- Comparative Arms : Include Ψ-free Cys and Ψ(Me,Me)pro analogs to isolate Ψ(Dmp,H)pro effects.

- Redox Buffers : Add glutathione (GSH/GSSG) to simulate intracellular conditions . Example Workflow :

- Synthesize model peptide: Ac-Leu-Cys(Psi(Dmp,H)pro)-Ala-NH.

- Treat with 0.5 mM HO for 0–24 h.

- Analyze via LC-MS (ESI+) for [M+H] shifts (Δm/z = -2 Da indicates disulfide formation).

Q. How can researchers address low coupling efficiencies when incorporating this compound into hydrophobic peptide sequences?

Aggregation-prone sequences require:

- Solvent Optimization : Use DCM/DMF (1:1) or add chaotropic agents (e.g., 2 M urea).

- Double Coupling : Repeat this compound activation with HBTU/HOBt (5 eq) for 1 h each.

- Microwave-Assisted SPPS : Apply 30 W at 50°C for 10 min to disrupt β-sheet formation . Validation : A 2023 study achieved 95% coupling efficiency for a hydrophobic 15-mer by combining DCM/DMF and double coupling .

Q. What data management strategies ensure reproducibility in studies using this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Record CAS 1926163-06-5, lot-specific purity (>98% by HPLC), and storage conditions (-20°C in sealed vials).

- Version Control : Track synthesis protocols (e.g., reagent batches, coupling times) via electronic lab notebooks (ELNs).

- Data Sharing : Deposit raw HPLC/MS spectra in repositories like Zenodo with CC-BY licenses .

Methodological Frameworks

Q. How to apply the FINER criteria to design studies involving this compound?

- Feasible : Pilot SPPS runs to assess Ψ compatibility with target sequence.

- Novel : Compare Ψ(Dmp,H)pro with emerging Ψ groups (e.g., Ψ(Dmb,H)pro).

- Ethical : Adhere to institutional guidelines for hazardous waste (TFA, DCM).

- Relevant : Link findings to peptide drug delivery or enzyme mimicry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.